2-(2,4-Dimethylphenyl)pyridin-4(1H)-one
Description
2-(2,4-Dimethylphenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2,4-dimethylphenyl group. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The pyridinone scaffold is known for its relevance in medicinal chemistry, particularly in drug design due to its hydrogen-bonding capacity and aromatic stability .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-12(10(2)7-9)13-8-11(15)5-6-14-13/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYYXQYEJFYNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=O)C=CN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692449 | |
| Record name | 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-76-6 | |
| Record name | 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one typically involves the reaction of 2,4-dimethylphenylboronic acid with 4-chloropyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Dimethylphenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Electronic Comparisons
- Electronic Effects: The dimethylphenyl group in the target compound donates electrons via methyl substituents, increasing electron density on the pyridinone ring. This contrasts with chloro- or nitro-substituted analogs (e.g., ), where electron-withdrawing groups reduce ring electron density, affecting reactivity and binding interactions .
- Lipophilicity: The dimethylphenyl group (logP ≈ 2.8, estimated) enhances lipophilicity compared to compounds with polar substituents like amino (logP ≈ 1.2) or hydroxyl groups .
2.2 Physicochemical Properties
- Melting Points : The target compound’s melting point is hypothesized to be lower than chloro-substituted analogs () due to reduced hydrogen-bonding capacity from methyl groups .
- Solubility: Dimethylphenyl substitution likely reduces aqueous solubility compared to amino- or hydroxyl-containing analogs, aligning with trends observed in .
2.5 Spectroscopic Data
- 1H NMR: For the target compound, aromatic protons on the pyridinone ring are expected at δ 6.5–8.0 ppm, with methyl groups at δ 2.3–2.6 ppm. This contrasts with compounds, where NH₂ protons appear at δ 5.5–6.0 ppm .
- IR Spectroscopy: Pyridinone carbonyl stretches (~1650 cm⁻¹) are consistent across analogs, while NH/OH stretches (3200–3500 cm⁻¹) are absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
